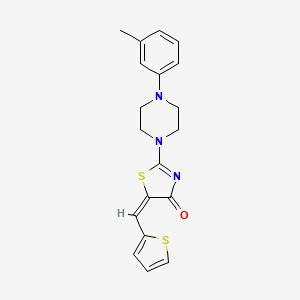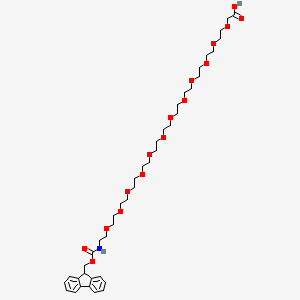
(4-Chlorophenyl)(phenyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Chlorophenyl)(phenyl)methanethiol” is a chemical compound with the molecular formula C13H11ClS. It has a molecular weight of 234.75 . The compound is used for laboratory research purposes .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)(phenyl)methanethiol” is 1S/C13H11ClS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H . This indicates that the compound consists of a chlorophenyl group and a phenyl group attached to a sulfur atom .Physical And Chemical Properties Analysis
“(4-Chlorophenyl)(phenyl)methanethiol” has a density of 1.2±0.1 g/cm3, a boiling point of 345.3±27.0 °C at 760 mmHg, and a flash point of 142.1±23.1 °C . It also has a molar refractivity of 68.4±0.3 cm3 and a molar volume of 195.6±3.0 cm3 .Aplicaciones Científicas De Investigación
Interaction with Ketones : (4-Chlorophenyl)(phenyl)methanethiol interacts with ketones, forming complexes that are strengthened by the Cl-substituted phenyl group. This interaction involves hydrogen bonds and π-electron interaction (Reichstat et al., 1992).
Luminescent Platinum(II) Complexes : It has been used in synthesizing luminescent mono- and binuclear cyclometalated platinum(II) complexes, which have potential applications in light-emitting devices (Lai et al., 1999).
Environmental Analysis : This compound has been identified in aquatic organisms and sediment, indicating its relevance in environmental studies and pollution monitoring (de Boer et al., 1996).
Structural Studies : It has been used in the structural study of compounds like 4-nitrophenyl[bis(benzylthio)]methane, providing insights into its proton donor properties (Binkowska et al., 2009).
Indicator Synthesis : The compound is used in synthesizing indicators like bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, which exhibit color changes under different conditions (Sarma & Baruah, 2004).
Methanotroph Research : Although not directly related to (4-Chlorophenyl)(phenyl)methanethiol, its structural similarity to compounds like tris(4-chlorophenyl)methanol, which are studied for their role in methanotroph activity, suggests potential research interest in its effects on methane oxidation and environmental impact (Semrau et al., 2010).
Sediment Dechlorination Studies : Its relevance in anaerobic dechlorination processes in freshwater sediments, especially in environmental bioremediation and pollutant transformation, has been observed (Kohring et al., 1989).
Molecular Materials for Light-Emitting Devices : Tetraphenylmethane-based compounds, which share structural similarity, have been synthesized and studied for their application in light-emitting devices, indicating potential research interest in similar compounds (Yeh et al., 2001).
Propiedades
IUPAC Name |
(4-chlorophenyl)-phenylmethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNLWZAGWZJNMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2359943.png)
![1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359944.png)
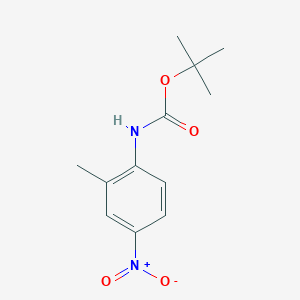

![2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2359947.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2359948.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea](/img/structure/B2359949.png)

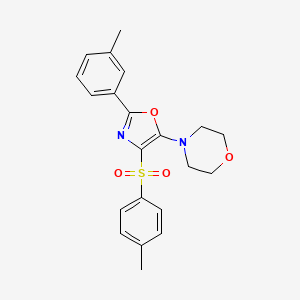
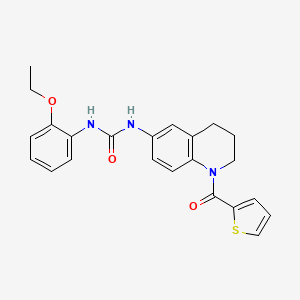
![7-(3-Ethynyl-5-fluorosulfonyloxybenzoyl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2359958.png)

